molecular formula C10H6N4S B13091837 5-Phenyl-[1,2,5]thiadiazolo[3,4-b]pyrazine CAS No. 112230-76-9

5-Phenyl-[1,2,5]thiadiazolo[3,4-b]pyrazine

Cat. No.: B13091837
CAS No.: 112230-76-9
M. Wt: 214.25 g/mol
InChI Key: CMZWTBCJZPHVKE-UHFFFAOYSA-N
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Description

5-Phenyl-[1,2,5]thiadiazolo[3,4-b]pyrazine is a heterocyclic compound that features a fused ring system containing both thiadiazole and pyrazine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-[1,2,5]thiadiazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3-diaminopyrazine with phenyl isothiocyanate under specific conditions to form the desired thiadiazole ring . The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-[1,2,5]thiadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups that enhance its reactivity.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, such as alkyl, aryl, or halogen substituents .

Scientific Research Applications

5-Phenyl-[1,2,5]thiadiazolo[3,4-b]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-Phenyl-[1,2,5]thiadiazolo[3,4-b]pyrazine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-[1,2,5]thiadiazolo[3,4-b]pyrazine is unique due to its specific electronic properties and the ability to form stable complexes with various metals. This makes it particularly valuable in the development of materials for electronic and optoelectronic applications .

Properties

CAS No.

112230-76-9

Molecular Formula

C10H6N4S

Molecular Weight

214.25 g/mol

IUPAC Name

5-phenyl-[1,2,5]thiadiazolo[3,4-b]pyrazine

InChI

InChI=1S/C10H6N4S/c1-2-4-7(5-3-1)8-6-11-9-10(12-8)14-15-13-9/h1-6H

InChI Key

CMZWTBCJZPHVKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NSN=C3N=C2

Origin of Product

United States

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